molecular formula C11H18O3 B8424272 4-(2-Methoxy-ethyl)-1-methyl-2-oxa-bicyclo[2.2.2]octan-3-one

4-(2-Methoxy-ethyl)-1-methyl-2-oxa-bicyclo[2.2.2]octan-3-one

Cat. No. B8424272
M. Wt: 198.26 g/mol
InChI Key: FTAKOAGLLGNSCN-UHFFFAOYSA-N
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Patent
US08440710B2

Procedure details

Methylmagnesium bromide (3.0M in diethyl ether, 1.22 mL) was dissolved in THF (5 mL). The mixture was cooled to 0° C. and a solution of 1-(2-methoxy-ethyl)-4-oxo-cyclohexanecarboxylic acid ethyl ester (350 mg, obtained in example 1, step 2) in THF (5 mL) was added dropwise over a period of 5 minutes. The resulting mixture was stirred at 0° C. for 3 hours. The reaction mixture was poured into ice/water and acidified with sat. NH4Cl. The aqueous phase was extracted two times with ethyl acetate and the organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a colorless liquid (67 mg, 22%). 1H-NMR (8, CDCl3): 3.55 (t, 2H); 3.31 (s, 3H); 1.86 (t, 2H); 1.84-1.73 (m, 8H); 1.39 (s, 3H).
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
1-(2-methoxy-ethyl)-4-oxo-cyclohexanecarboxylic acid ethyl ester
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.C(O[C:7]([C:9]1([CH2:16][CH2:17][O:18][CH3:19])[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1)=[O:8])C.[NH4+].[Cl-]>C1COCC1>[CH3:19][O:18][CH2:17][CH2:16][C:9]12[CH2:10][CH2:11][C:12]([CH3:1])([CH2:13][CH2:14]1)[O:15][C:7]2=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
1.22 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-(2-methoxy-ethyl)-4-oxo-cyclohexanecarboxylic acid ethyl ester
Quantity
350 mg
Type
reactant
Smiles
C(C)OC(=O)C1(CCC(CC1)=O)CCOC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted two times with ethyl acetate
WASH
Type
WASH
Details
the organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCCC12C(OC(CC1)(CC2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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